molecular formula C12H16O2 B7938248 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol

Cat. No.: B7938248
M. Wt: 192.25 g/mol
InChI Key: UKNBBJXZUYLKIU-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol is an organic compound that features a butenol structure with a methoxy and methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable alkene under basic conditions to form the desired butenol. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the butenol to saturated alcohols.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-(4-Methoxy-3-methylphenyl)-1-buten-4-one

    Reduction: 4-(4-Methoxy-3-methylphenyl)-1-butanol

    Substitution: 4-(4-Bromo-3-methylphenyl)-1-buten-4-ol

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1-buten-4-ol
  • 4-(3-Methylphenyl)-1-buten-4-ol
  • 4-(4-Methoxy-3-methylphenyl)-1-butanol

Uniqueness

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and may contribute to its specific chemical and biological properties.

Biological Activity

4-(4-Methoxy-3-methylphenyl)-1-buten-4-ol, a compound with notable structural features including a methoxy group and a methyl group on the phenyl ring, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_{2}

This compound features a butenol moiety, which is significant for its reactivity and biological interactions. The presence of the methoxy and methyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its efficacy against various microbial strains, demonstrating potential as an antimicrobial agent. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways within the microorganisms .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects . Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation .

Anticancer Potential

In vitro studies have shown that this compound can affect cancer cell lines. Its mechanism appears to involve the modulation of tubulin polymerization, which is crucial in cell division. By binding to the colchicine site on tubulin, it may induce apoptosis in cancer cells .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Binding : It could act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)-1-buten-4-olLacks methyl substitutionModerate anti-inflammatory
4-(3-Methylphenyl)-1-buten-4-olDifferent substitution patternLimited antimicrobial effects
4-(4-Methoxy-3-methylphenyl)-1-butanolSaturated alcohol variantReduced reactivity

The unique combination of methoxy and methyl groups in this compound enhances its reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of butenols, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting therapeutic potential in treating infections .
  • Anti-inflammatory Mechanism : Research demonstrated that this compound effectively reduced inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential applications in chronic inflammatory diseases .
  • Anticancer Activity : In vitro studies showed that treatment with this compound led to significant apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-5-11(13)10-6-7-12(14-3)9(2)8-10/h4,6-8,11,13H,1,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNBBJXZUYLKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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